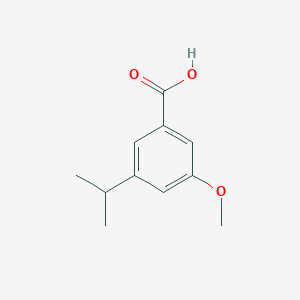

3-Isopropyl-5-methoxybenzoic acid

Description

Historical Context and Significance of Substituted Benzoic Acid Architectures

Benzoic acid, a simple aromatic carboxylic acid, was first isolated in the 16th century from gum benzoin. wikipedia.orgchemeurope.comacs.org Its journey from a natural resin to a fundamental component in modern chemistry underscores its importance. The true potential of benzoic acid, however, lies in the diverse functionalities that can be introduced onto its benzene (B151609) ring, creating a vast family of substituted benzoic acids.

Historically, the study of substituted benzoic acids has been pivotal in developing our understanding of chemical reactivity and physical properties. For instance, extensive research on the acidity of substituted benzoic acids has provided deep insights into the electronic effects of different functional groups on an aromatic ring. libretexts.org These studies have been instrumental in establishing principles that guide the design of molecules with specific properties.

In the realm of medicinal chemistry, substituted benzoic acids are a recurring motif in a wide array of therapeutic agents. Their ability to interact with biological targets through various mechanisms, including disrupting cellular processes and interacting with enzymes, has made them a valuable scaffold in drug discovery. ijarsct.co.in Derivatives of benzoic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijarsct.co.inpreprints.orgchemicalbook.com The structural framework of benzoic acid allows for precise modifications, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance its efficacy and selectivity. ijarsct.co.in

Relevance of 3-Isopropyl-5-methoxybenzoic Acid as a Key Chemical Scaffold

This compound is a prime example of a substituted benzoic acid that serves as a key chemical scaffold in contemporary research. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached, forming a basis for a library of related compounds. arxiv.org The strategic placement of the isopropyl and methoxy (B1213986) groups on the benzoic acid core of this particular compound imparts distinct characteristics that are highly desirable in the synthesis of complex molecules.

The isopropyl group, a bulky and electron-donating substituent, can influence the conformation of a molecule and provide steric hindrance, which can be crucial for selective binding to a biological target. byjus.com Conversely, the methoxy group, also an electron-donating group, can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding interactions. byjus.com The combination of these two groups at the meta positions relative to the carboxylic acid group creates a unique electronic and steric environment.

Research has shown that derivatives of this compound are being explored for various applications. For instance, its structural motifs are found in compounds synthesized for their potential antimicrobial activities. nih.govpsu.edu The ability to use this compound as a starting material allows for the systematic modification of its structure, a process known as scaffold hopping, to create novel compounds with improved properties. niper.gov.in This approach is a powerful strategy in drug discovery for developing new therapeutic agents. niper.gov.in

The synthesis of derivatives from this compound often involves reactions targeting the carboxylic acid group or further substitution on the aromatic ring. nih.govrsc.orgresearchgate.net These synthetic transformations allow for the construction of a diverse range of molecules with tailored functionalities, highlighting the importance of this compound as a versatile and valuable scaffold in modern chemical research.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 206363-34-4 |

| Physical State | Solid |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJCDTNYWBFFSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 3 Isopropyl 5 Methoxybenzoic Acid and Its Analogues

Precursor-Based Oxidative Synthesis Routes

A common and straightforward approach to the synthesis of carboxylic acids is the oxidation of a corresponding aldehyde or alcohol. This method is often high-yielding and can be achieved under relatively mild conditions.

Oxidation of 3-Isopropyl-5-methoxybenzaldehyde (B8538321) and Related Aldehydes

The direct oxidation of 3-isopropyl-5-methoxybenzaldehyde to 3-isopropyl-5-methoxybenzoic acid represents a highly efficient synthetic step. Various oxidizing agents can be employed for this transformation. A notable method involves the use of hypervalent iodine reagents, which are known for their mild and selective oxidizing capabilities. For instance, 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are effective for the oxidation of aldehydes to carboxylic acids.

Recent research has highlighted the use of catalytic systems for such oxidations. One study demonstrated the efficacy of 2-iodo-N-isopropyl-5-methoxybenzamide as a catalyst in the presence of a co-oxidant like Oxone®. beilstein-journals.orgnih.govresearchgate.netdoaj.org In this catalytic cycle, the trivalent iodine species is oxidized to a pentavalent species, which then oxidizes the aldehyde to a carboxylic acid while being reduced back to its trivalent state. beilstein-journals.orgnih.gov This method is advantageous due to its high reactivity at room temperature and its environmentally benign nature. beilstein-journals.orgnih.govresearchgate.netdoaj.org The reaction can be summarized as follows:

A general scheme for the oxidation of 3-isopropyl-5-methoxybenzaldehyde.

A general scheme for the oxidation of 3-isopropyl-5-methoxybenzaldehyde.De Novo Synthesis via Aromatic Functionalization

De novo synthesis allows for the construction of the target molecule from simpler, more readily available starting materials. This often involves a series of reactions to introduce the desired functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a powerful tool for the synthesis of substituted benzoic acids. wikipedia.orglibretexts.orgmasterorganicchemistry.comedubirdie.comumkc.edu The Friedel-Crafts alkylation is a key EAS reaction for introducing alkyl groups onto an aromatic ring. wikipedia.orglibretexts.orgmasterorganicchemistry.comedubirdie.comumkc.edu

A plausible synthetic route to this compound could begin with 3-methoxybenzoic acid. The methoxy (B1213986) group is an ortho-, para-director, while the carboxylic acid group is a meta-director. To achieve the desired 3,5-substitution pattern, a Friedel-Crafts alkylation of a precursor like anisole (B1667542) with an isopropyl halide (e.g., isopropyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield a mixture of ortho- and para-isopropyl anisole. The para-isomer could then be subjected to further functionalization, such as carboxylation, to introduce the carboxylic acid group. However, directing the incoming isopropyl group to the desired position relative to the methoxy and eventual carboxyl group can be challenging and may require multi-step strategies involving protecting groups or alternative synthetic pathways.

A general representation of a Friedel-Crafts alkylation is shown below:

General scheme of a Friedel-Crafts alkylation reaction.

General scheme of a Friedel-Crafts alkylation reaction.Direct Alkylation and O-Alkylation Reactions

Direct alkylation of a pre-existing aromatic ring is a fundamental C-C bond-forming reaction. In the context of synthesizing this compound, this could involve the alkylation of a suitably substituted benzene (B151609) derivative. For example, the alkylation of 3-hydroxy-5-bromobenzoic acid with an isopropylating agent, followed by methylation of the hydroxyl group and subsequent dehalogenation, could be a potential route.

O-alkylation, specifically O-methylation, is crucial for introducing the methoxy group. This is typically achieved by reacting a phenol (B47542) with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Industrially, 3-methoxybenzoic acid is often produced by the methylation of 3-hydroxybenzoic acid. sciencemadness.org This strategy can be applied to more complex analogues as well. A patent describes the alkylation of 3-methyl-phenol with propene to produce 5-isopropyl-3-methyl-phenol, highlighting the industrial applicability of such alkylation reactions. google.com

| Reaction Type | Reagents | Purpose |

| Direct Alkylation | Isopropylating agent (e.g., propene, isopropyl halide), Acid catalyst | Introduction of the isopropyl group onto the aromatic ring |

| O-Alkylation | Methylating agent (e.g., dimethyl sulfate, methyl iodide), Base | Conversion of a hydroxyl group to a methoxy group |

Halogenation and Subsequent Cross-Coupling Methodologies (e.g., Ullmann-type reactions)

Halogenation of the aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions. An aryl halide can be converted to the desired benzoic acid derivative through various methods, including Grignard formation followed by carboxylation, or through transition-metal-catalyzed coupling reactions.

The Ullmann reaction and its modern variations are powerful methods for forming C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, an Ullmann-type reaction could be employed to introduce the methoxy group. sciencemadness.orgwikipedia.orgorganic-chemistry.org For example, a precursor such as 3-bromo-5-isopropylbenzoic acid could be reacted with a methoxide (B1231860) source (e.g., sodium methoxide) in the presence of a copper catalyst to yield the target molecule. sciencemadness.org The efficiency of these reactions has been significantly improved through the use of ligands that stabilize the copper catalyst. nih.govresearchgate.net

The general scheme for an Ullmann ether synthesis is as follows:

A general scheme for the Ullmann ether synthesis.

A general scheme for the Ullmann ether synthesis.| Reaction | Starting Material | Reagents | Product |

| Ullmann Ether Synthesis | 3-Bromo-5-isopropylbenzoic acid | Sodium methoxide, Copper catalyst | This compound |

Derivatization and Structural Diversification Techniques

Once this compound is synthesized, its carboxylic acid group provides a reactive site for a wide range of derivatization reactions. These modifications are crucial for creating a library of analogues for various applications.

Common derivatization techniques include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amidation: Reaction with an amine, often activated by a coupling agent, forms an amide. A study on the synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives showcases the use of N-acylation to create a diverse set of compounds. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 3-isopropyl-5-methoxybenzyl alcohol, using reducing agents like lithium aluminum hydride.

Halogenation of the acid: Conversion of the carboxylic acid to an acid halide (e.g., using thionyl chloride) provides a more reactive intermediate for further transformations.

For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS), benzoic acids are often derivatized to increase their volatility. researchgate.netnih.govnih.gov Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

| Derivative | Reaction | Reagents |

| Ester | Esterification | Alcohol, Acid catalyst |

| Amide | Amidation | Amine, Coupling agent |

| Alcohol | Reduction | Lithium aluminum hydride |

| Acid Halide | Halogenation | Thionyl chloride |

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, readily undergoing esterification and amidation reactions to produce a wide array of derivatives.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible reaction, and to drive the equilibrium towards the product, water is typically removed as it is formed byjus.comyoutube.com.

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. For instance, reaction with an alkyl halide in the presence of a non-quaternizable tertiary amine, such as N,N-diisopropylethylamine, can yield the desired ester google.com. Enzymatic catalysis offers a green alternative to traditional chemical methods. Lipases, for example, can be used to catalyze the esterification of carboxylic acids with alcohols, such as the reaction of myristic acid with isopropyl alcohol to form isopropyl myristate google.com. These enzymatic methods are often highly selective and proceed under mild conditions.

A researcher investigating potential side products during the esterification of a benzoic acid derivative with ethanol (B145695) noted the formation of a second product, prompting an inquiry into possible condensation reactions between two benzoic acid derivatives researchgate.net.

Table 1: Representative Esterification Methods for Benzoic Acid Derivatives

| Method | Reagents | Catalyst/Conditions | Notes |

| Fischer-Speier Esterification | Alcohol (e.g., ethanol, methanol) | Strong acid (e.g., H₂SO₄), heat | Reversible reaction; water removal shifts equilibrium byjus.comyoutube.com. |

| Alkyl Halide Esterification | Alkyl halide (e.g., benzyl (B1604629) chloride) | Non-quaternizable tertiary amine (e.g., N,N-diisopropylethylamine) | Milder conditions compared to Fischer-Speier google.com. |

| Enzymatic Esterification | Alcohol (e.g., isopropyl alcohol) | Lipase | Green and highly selective method google.com. |

Amidation:

The synthesis of amides from this compound is another crucial transformation, particularly for its incorporation into peptide-like structures. A common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

A direct amidation can also be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. A patented method for the preparation of 3,4,5-trimethoxybenzoic acid amides involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a primary alkylamine in a water-immiscible organic solvent google.com. This method has been shown to produce good yields of the desired amide products google.com.

Table 2: Amidation Strategies for Benzoic Acid Derivatives

| Method | Reagents | Key Features |

| Acyl Chloride Route | Thionyl chloride (SOCl₂) or oxalyl chloride, followed by amine | Two-step process involving a reactive intermediate. |

| Direct Amidation | Amine, coupling agent | One-pot procedure. |

| Reaction with Primary Alkylamine | Benzoyl chloride derivative, primary alkylamine | Effective for the synthesis of N-alkyl amides google.com. |

Modifications of Isopropyl and Methoxy Groups

Beyond the carboxylic acid, the isopropyl and methoxy substituents on the aromatic ring offer further opportunities for structural diversification.

Modification of the Isopropyl Group:

The isopropyl group is susceptible to oxidation at the benzylic position. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the isopropyl group to a carboxylic acid, provided there is at least one benzylic hydrogen present youtube.comlibretexts.orgyoutube.com. This reaction would transform this compound into 5-methoxyisophthalic acid. The reaction is typically carried out under heating in an acidic solution libretexts.org. The initial step of this complex mechanism is believed to involve the formation of a stable benzyl radical youtube.com. The benzylic carbon-hydrogen bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical attack libretexts.org.

In a study on the aerial oxidation of p-cymene (B1678584) (p-isopropyltoluene), a Co/Mn/Br catalyst system was used to produce p-isopropylbenzoic acid, among other oxidation products iitm.ac.in. This indicates that under controlled conditions, partial oxidation of the isopropyl group might be achievable.

Modification of the Methoxy Group:

The methoxy group can be cleaved to reveal a hydroxyl group through demethylation. This transformation is significant as it can dramatically alter the electronic and hydrogen-bonding properties of the molecule. A common method for demethylation is treatment with strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃). For instance, 3-methoxybenzoic acid can be demethylated to yield 3-hydroxybenzoic acid sciencemadness.org. Industrially, 3-hydroxybenzoic acid is produced via the methylation of 3-hydroxybenzoic acid, which itself can be synthesized from 3-sulfobenzoic acid sciencemadness.org.

Incorporation into Complex Molecular Architectures (e.g., heterocyclic systems, peptides)

The structural features of this compound make it an excellent building block for the synthesis of more complex molecules, including heterocyclic systems and peptides.

Heterocyclic Systems:

Benzoic acid derivatives are widely used as precursors for the synthesis of various heterocyclic compounds sigmaaldrich.comresearchgate.net. A notable example is the rhodium-catalyzed annulation of 3-methoxybenzoic acid with alkynes to produce isocoumarins, a class of heterocyclic compounds mdpi.com. This reaction proceeds via C-H activation and demonstrates how the benzoic acid core can be elaborated into a fused ring system. The regioselectivity of this reaction is influenced by both steric and coordination effects of the methoxy group mdpi.com. Vanillin, a related substituted aromatic compound, is also recognized as a promising biosourced building block for the preparation of a wide variety of heterocycles frontiersin.org. Similarly, 3-formylchromones are versatile building blocks in the synthesis of diverse heterocyclic structures eurjchem.com.

Peptides:

The ability to form amide bonds allows for the incorporation of this compound into peptide chains. This can be achieved using standard peptide coupling protocols. The benzoic acid derivative can be coupled to the N-terminus of a peptide or an amino acid ester, or its amino-functionalized counterpart could be coupled to the C-terminus of a peptide. This would introduce the substituted aromatic moiety into the peptide backbone, potentially imparting specific conformational constraints or new biological activities. The synthesis of 8-isopropyl-4-methyl-5-nitro-2-(3-pyridyl)quinoline highlights the use of an isopropyl-substituted aniline (B41778) derivative in the construction of complex heterocyclic systems with potential biological applications nih.gov.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign processes. The synthesis of substituted benzoic acids, including this compound, has benefited from these advancements.

Catalytic oxidation of the corresponding substituted toluenes is a common industrial route. For example, the liquid-phase oxidation of substituted alkylbenzenes using a composite catalyst containing cobalt, manganese, or nickel salts and a bromide source, with an oxygen-containing gas as the oxidant, can produce substituted benzoic acids with high conversion and yield google.com. A patent describes a continuous synthesis method for substituted benzoic acids via catalytic oxidation, which offers improved safety and oxygen utilization compared to batch processes scispace.com. The aerial oxidation of p-cymene to p-isopropylbenzoic acid using a Co/Mn/Br catalyst system in a water-dioxane medium is a specific example of this type of transformation iitm.ac.in.

Green chemistry principles are increasingly being applied to the synthesis of benzoic acid derivatives. This includes the use of environmentally friendly solvents, such as water, and milder reaction conditions brazilianjournals.com.br. For example, the Schotten-Baumann benzoylation reaction can be performed in an aqueous environment at room temperature brazilianjournals.com.br. Solvent-free conditions represent another green approach. A study demonstrated the synthesis of substituted benzoic acids from benzyl alcohols using a TBHP/oxone and FeCl₃ catalyst system under solvent-free conditions researchgate.net. The synthesis of benzilic acid using a solvent-free grinding method has also been reported as a green and atom-efficient alternative to traditional methods that use organic solvents wjpmr.com. These catalytic and green methodologies offer more sustainable routes for the production of this compound and its derivatives.

Molecular Reactivity and Mechanistic Investigations of 3 Isopropyl 5 Methoxybenzoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for chemical modification in 3-isopropyl-5-methoxybenzoic acid, allowing for the synthesis of a diverse range of derivatives. Standard transformations of carboxylic acids, such as esterification, amide formation, and reduction, are all applicable to this molecule.

Esterification: The conversion of this compound to its corresponding esters can be achieved through Fischer esterification. This acid-catalyzed reaction with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid, proceeds via a nucleophilic acyl substitution mechanism. The reaction is reversible, and to drive it towards the ester product, the removal of water is essential. byjus.com

Amide Formation: The carboxylic acid can be readily converted to amides. This transformation typically involves the initial conversion of the carboxylic acid to a more reactive acyl halide or the use of a coupling agent. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which then reacts readily with a primary or secondary amine to form the amide. Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. google.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. youtube.com The reaction with LiAlH₄ proceeds through a deprotonation step followed by the formation of a carboxylate, which is then reduced. youtube.com Electrochemical methods have also been explored for the reduction of substituted benzoic acids, which can proceed via a mechanism involving the initial dissociation of the acid followed by electron transfer. acs.orgresearchgate.net

Table 1: Key Reactions of the Carboxylic Acid Functional Group

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 3-isopropyl-5-methoxybenzoate |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃) | 3-Isopropyl-5-methoxybenzamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3-Isopropyl-5-methoxyphenyl)methanol |

Reactivity of the Isopropyl Substituent

The isopropyl group attached to the aromatic ring possesses benzylic hydrogens, which are particularly reactive due to the stability of the resulting benzylic radical intermediate. libretexts.orgchemistry.coach This reactivity allows for selective transformations at this position.

Benzylic Halogenation: The benzylic hydrogen of the isopropyl group is susceptible to radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide leads to the selective bromination at the benzylic position, yielding 3-(1-bromo-1-methylethyl)-5-methoxybenzoic acid. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via a free radical chain mechanism. chemistry.coach

Oxidation: The isopropyl group can be oxidized under vigorous conditions to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can cleave the C-C bonds of the isopropyl group, converting it to a carboxyl group, provided there is at least one benzylic hydrogen present. youtube.comyoutube.comyoutube.com This reaction would transform this compound into 3-carboxy-5-methoxybenzoic acid. The oxidation is believed to proceed through a benzylic radical or carbocation intermediate.

Table 2: Transformations of the Isopropyl Substituent

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 3-(1-Bromo-1-methylethyl)-5-methoxybenzoic acid |

| Oxidation | Potassium Permanganate (KMnO₄), Heat | 3-Carboxy-5-methoxybenzoic acid |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group is an ether linkage and its primary reactivity involves cleavage to a phenol (B47542).

Ether Cleavage: The methyl ether of this compound can be cleaved to the corresponding phenol, 3-hydroxy-5-isopropylbenzoic acid, using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). mdma.chwikipedia.orgmasterorganicchemistry.com This reaction typically follows an Sₙ2 mechanism where the halide ion acts as a nucleophile, attacking the methyl group and displacing the phenoxide. Boron tribromide (BBr₃) is another effective reagent for the demethylation of aryl methyl ethers. researchgate.net

Table 3: Reactivity of the Methoxy Group

| Reaction | Reagents | Product |

| Ether Cleavage | Hydrobromic Acid (HBr) or Boron Tribromide (BBr₃) | 3-Hydroxy-5-isopropylbenzoic acid |

Electrophilic and Nucleophilic Pathways on the Aromatic Ring

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The isopropyl group is a weak activating group and also an ortho-, para-director. The carboxylic acid group is a deactivating group and a meta-director. In this case, the powerful activating effect of the methoxy group will dominate the directing effects. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group (positions 2, 4, and 6). Position 4 is para to the methoxy group and ortho to the isopropyl group, making it a likely site for substitution. Position 2 is ortho to both the methoxy and isopropyl groups, and position 6 is ortho to the methoxy group. Steric hindrance from the adjacent isopropyl group might influence the substitution pattern. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with substitution occurring at the activated positions. vulcanchem.comlibretexts.org

Nucleophilic Aromatic Substitution: While aromatic rings are generally electron-rich and not susceptible to nucleophilic attack, substitution can occur under specific conditions, especially if there is a good leaving group and strong electron-withdrawing groups on the ring. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com In the case of this compound itself, nucleophilic aromatic substitution is unlikely. However, if a derivative with a good leaving group (e.g., a halogen) were present, and particularly if further electron-withdrawing groups were introduced, nucleophilic substitution could be possible.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Isopropyl-5-methoxy-2-nitrobenzoic acid and/or 3-Isopropyl-5-methoxy-4-nitrobenzoic acid and/or 3-Isopropyl-5-methoxy-6-nitrobenzoic acid |

| Halogenation | Br₂, FeBr₃ | 3-Isopropyl-5-methoxy-2-bromobenzoic acid and/or 3-Isopropyl-5-methoxy-4-bromobenzoic acid and/or 3-Isopropyl-5-methoxy-6-bromobenzoic acid |

Redox Chemistry Pertaining to this compound and its Derivatives

The redox chemistry of this compound involves both the oxidation of the side chain and the reduction of the carboxylic acid and the aromatic ring.

Oxidation: As mentioned in section 3.2, the isopropyl group can be oxidized to a carboxylic acid. This is a key oxidative transformation of the molecule. youtube.comyoutube.comyoutube.com

Reduction: The electrochemical reduction of substituted benzoic acids has been studied, revealing that the process can lead to the formation of various products. acs.orgresearchgate.net The reduction of the carboxylic acid to an alcohol has been discussed in section 3.1. Under more forcing conditions, the aromatic ring itself could potentially be reduced, for instance, through a Birch reduction, although the presence of the carboxylic acid group would likely interfere with this reaction unless it is protected.

Furthermore, derivatives of this compound can exhibit interesting redox properties. For example, the introduction of a nitro group would create a functionality that can be readily reduced to an amino group using reagents like tin and hydrochloric acid or catalytic hydrogenation. This transformation would significantly alter the electronic properties and reactivity of the aromatic ring.

Table 5: Redox Reactions

| Reaction Type | Functional Group | Reagents | Product |

| Oxidation | Isopropyl Group | KMnO₄, Heat | 3-Carboxy-5-methoxybenzoic acid |

| Reduction | Carboxylic Acid | LiAlH₄ | (3-Isopropyl-5-methoxyphenyl)methanol |

| Reduction (of a derivative) | Nitro Group | Sn, HCl or H₂, Pd/C | 3-Amino-5-isopropyl-5-methoxybenzoic acid |

Advanced Spectroscopic and Structural Elucidation of 3 Isopropyl 5 Methoxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 3-Isopropyl-5-methoxybenzoic acid, a complete NMR analysis would provide unambiguous evidence for the arrangement of its constituent atoms.

¹H NMR spectroscopy would be expected to reveal distinct signals for each type of proton in the molecule. The aromatic region would likely show complex splitting patterns for the three protons on the benzene (B151609) ring. The isopropyl group would exhibit a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons. The methoxy (B1213986) group would present as a sharp singlet, and the acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon environment. The spectrum would be expected to show signals for the carboxyl carbon, the aromatic carbons (with varying chemical shifts due to the electronic effects of the substituents), the methine and methyl carbons of the isopropyl group, and the methoxy carbon.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for assembling the molecular puzzle. COSY would establish the connectivity between adjacent protons, for instance, linking the isopropyl methine proton to its methyl protons. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the structure by showing longer-range correlations, for example, between the methoxy protons and the C-5 aromatic carbon.

Expected ¹H NMR Data (Predicted)

| Protons | Chemical Shift (ppm) Range | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | 1H |

| Aromatic (Ar-H) | 6.8 - 7.5 | multiplet | 3H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | singlet | 3H |

| Isopropyl (-CH(CH₃)₂) | 2.9 - 3.3 | septet | 1H |

Expected ¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (ppm) Range |

|---|---|

| Carboxylic Acid (-C OOH) | 170 - 180 |

| Aromatic (C-O) | 158 - 162 |

| Aromatic (C-C(CH₃)₂) | 150 - 154 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-COOH) | 130 - 135 |

| Methoxy (-OC H₃) | 55 - 60 |

| Isopropyl (-C H(CH₃)₂) | 33 - 38 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) spectroscopy of this compound would be expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C-O stretching of the methoxy group and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman spectroscopy , being complementary to IR, would be particularly useful for observing the non-polar bonds. The symmetric stretching of the aromatic ring and the C-C bonds of the isopropyl group would likely produce strong Raman signals.

Key Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carbonyl (C=O) | C=O stretch | 1680 - 1710 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Methoxy/Carboxylic Acid | C-O stretch | 1200 - 1300 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₄O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. Electron ionization (EI) would likely lead to fragmentation. Key fragmentation pathways would be expected to include the loss of the isopropyl group ([M-43]⁺), the loss of the methoxy group ([M-31]⁺), and the loss of the carboxylic acid group ([M-45]⁺). The base peak in the mass spectrum could potentially be the fragment resulting from the loss of the isopropyl group, leading to a more stable ion.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions.

It would be expected that in the solid state, the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for benzoic acid derivatives. The packing of these dimers would be influenced by van der Waals interactions involving the isopropyl and methoxy groups. The study of polymorphism, the ability of a compound to exist in more than one crystal form, would also be of interest, as different polymorphs can exhibit different physical properties.

Chiral Analysis and Optical Purity Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is not chiral. However, if chiral derivatives were to be synthesized from this compound, for instance, by esterification with a chiral alcohol, then chiral analysis would be necessary to separate and characterize the resulting diastereomers or enantiomers. Techniques such as chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) would be employed to determine the enantiomeric excess or diastereomeric ratio of the products.

Computational Chemistry and Theoretical Modeling of 3 Isopropyl 5 Methoxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory for molecular geometry and electronic structure)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-isopropyl-5-methoxybenzoic acid at the electronic level. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting the properties of organic molecules like substituted benzoic acids. acs.orgresearchgate.netorientjchem.org

A primary step involves geometry optimization, where the molecule's lowest energy conformation is determined. This process calculates the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound. For substituted benzoic acids, the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid, methoxy (B1213986), and isopropyl groups are of key interest. The substituents can cause slight distortions in the benzene ring from its perfect hexagonal symmetry. orientjchem.org

Once the optimized geometry is obtained, a wealth of electronic structure data can be extracted. This includes the distribution of electron density, which reveals how electrons are shared between atoms, and the calculation of atomic charges (e.g., Mulliken or Hirshfeld charges) that indicate the partial positive or negative character of each atom. acs.orgmdpi.com Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.govactascientific.com

Illustrative Data Table for DFT-Calculated Properties: This table shows the type of data that would be generated from DFT calculations for this compound.

| Parameter | Predicted Value |

| Optimized Ground State Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful lens to view the dynamic behavior of this compound over time. Unlike static quantum calculations, MD simulates the movement of atoms and molecules, providing insights into conformational flexibility and interactions with surrounding molecules, such as solvents or other solutes. acs.orgresearchgate.netaip.org

For a molecule like this compound, MD simulations can explore the rotational freedom of the isopropyl and methoxy groups, as well as the orientation of the carboxylic acid group. This is crucial for understanding which conformations are most stable and accessible under specific conditions (e.g., in a particular solvent). acs.org The simulation tracks the trajectories of all atoms over a set period (from nanoseconds to microseconds), governed by a force field (e.g., AMBER, CHARMM) that approximates the potential energy of the system. researchgate.net

MD is particularly valuable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can observe the formation of hydrogen-bonded dimers, a characteristic feature of carboxylic acids. nih.gov It also allows for the study of interactions with solvent molecules, revealing how the solvent structure accommodates the solute and influences its behavior. acs.orgacs.org

Electrostatic Potential Surface Analysis (MEPs) and Molecular Polarity Studies

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. It is a 3D map plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential. actascientific.comwuxiapptec.com

For this compound, the MEP would visually highlight:

Negative Potential Regions (Electron-Rich): Typically shown in red, these areas are concentrated around the electronegative oxygen atoms of the carbonyl and methoxy groups. These sites are susceptible to electrophilic attack. actascientific.com

Positive Potential Regions (Electron-Poor): Usually depicted in blue, these regions are found around the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation and nucleophilic attack. wuxiapptec.comsemanticscholar.org

Neutral/Intermediate Regions: Often colored green or yellow, these correspond to the carbon-rich aromatic ring and isopropyl group.

The MEP map provides a clear, intuitive picture of the molecule's polarity and is instrumental in predicting how it will interact with other molecules, including receptors or other chemical species. The magnitude of the positive potential near the acidic hydrogen can be correlated with the molecule's acidity (pKa). wuxiapptec.comsemanticscholar.org

Prediction and Modeling of Spectroscopic Data (NMR, IR, Raman)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard for predicting the ¹H and ¹³C NMR chemical shifts. nih.govwisc.edu By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign specific peaks to the corresponding atoms. stenutz.euacs.orgias.ac.in

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes, each with a specific frequency and intensity, which correspond to the peaks in the IR and Raman spectra. orientjchem.orgactascientific.com Key vibrational modes for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the acid and methoxy groups, and various C-H and aromatic ring vibrations. Theoretical spectra are often scaled by a factor to better match experimental results. researchgate.net

Illustrative Data Table for Predicted Vibrational Frequencies: This table illustrates how predicted vibrational data would be presented.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| O-H Stretch (Carboxylic Acid) | Value | High | Low |

| C=O Stretch (Carboxylic Acid) | Value | Very High | Medium |

| C-H Stretch (Isopropyl) | Value | Medium | High |

| C-O Stretch (Methoxy) | Value | High | Medium |

| Ring Breathing Mode | Value | Low | High |

Computational Approaches to Solubility and Solid-Liquid Equilibrium Prediction

Predicting the solubility of a molecule is a complex challenge in computational chemistry, crucial for applications like drug development and process design. Several computational strategies can be applied to estimate the solubility of this compound. nih.govaip.org

One common approach involves calculating the free energy of solvation. This can be done using continuum solvent models (like PCM or SMD) or through more explicit molecular dynamics simulations where the solute is placed in a box of solvent molecules. researchgate.net The solid-liquid equilibrium is achieved when the chemical potential of the molecule in the solid state equals its chemical potential in a saturated solution. aip.org Calculating the free energy of the crystal lattice is a critical, and often difficult, part of this process.

Another route is through Quantitative Structure-Property Relationship (QSPR) models. These are statistical models that correlate solubility with a set of calculated molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity). nih.govchemrxiv.org By training a model on a large dataset of compounds with known solubilities, the solubility of a new molecule like this compound can be predicted.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Hydrogen Bonding Networks)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.orgnih.gov The surface is generated by partitioning the crystal's electron density among the molecules.

For a crystal of this compound, the Hirshfeld surface would be mapped with properties like d_norm, which highlights regions of close intermolecular contact. Bright red spots on the d_norm surface indicate strong interactions, such as the characteristic hydrogen bonds forming the carboxylic acid dimers (O-H···O). nih.goviucr.org

H···H contacts: Arising from the hydrocarbon portions of the molecule (isopropyl group, methyl group, aromatic ring). nih.gov

O···H/H···O contacts: Representing the crucial hydrogen bonds. iucr.orgresearchgate.net

C···H/H···C contacts: Involving the aromatic ring and alkyl groups. nih.gov

This analysis provides deep insight into the forces that hold the crystal together and can help rationalize the molecule's physical properties, such as its melting point and solubility. nih.govucl.ac.uk

Structure Activity Relationship Sar and Rational Design of 3 Isopropyl 5 Methoxybenzoic Acid Derivatives

Correlation of Substituent Effects (Isopropyl, Methoxy (B1213986), Halogen) on Bioactivity and Chemical Reactivity

The isopropyl group at the 3-position is a key feature, contributing to the molecule's lipophilicity and providing a bulky steric presence. This bulkiness can be crucial for fitting into specific hydrophobic pockets within a protein's active site, potentially enhancing binding affinity and selectivity. The hydrophobic nature of the isopropyl group can also influence the molecule's ability to cross cellular membranes.

A hypothetical SAR study might explore how varying the size and electronics of these substituents impacts a specific biological activity, as illustrated in the table below.

| Derivative | R1 | R2 | R3 | Hypothetical Bioactivity (IC50, µM) |

| 1 | H | H | H | >100 |

| 2 | Isopropyl | H | H | 50 |

| 3 | H | Methoxy | H | 75 |

| 4 | Isopropyl | Methoxy | H | 25 |

| 5 | Isopropyl | Methoxy | 4-Chloro | 10 |

| 6 | Isopropyl | Methoxy | 4-Fluoro | 15 |

| 7 | Isopropyl | Methoxy | 2-Bromo | 30 |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Elucidation and Molecular Docking Studies for Molecular Targets

To rationally design more potent and selective derivatives of 3-isopropyl-5-methoxybenzoic acid, it is essential to understand how these molecules interact with their biological targets at a molecular level. Pharmacophore modeling and molecular docking are powerful computational tools used for this purpose. nih.govnih.gov

Pharmacophore elucidation involves identifying the key three-dimensional arrangement of chemical features of a molecule that are essential for its biological activity. For a series of active this compound derivatives, a pharmacophore model might consist of:

A hydrophobic feature corresponding to the isopropyl group.

A hydrogen bond acceptor feature from the methoxy group's oxygen atom.

An ionizable/negative feature representing the carboxylic acid group, which can form ionic interactions or hydrogen bonds.

An aromatic ring feature .

Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules with the potential for similar biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method allows researchers to visualize the binding mode of this compound derivatives within the active site of a target protein. The docking results can reveal crucial information about:

Key amino acid interactions: Identifying which residues in the protein form hydrogen bonds, hydrophobic interactions, or ionic interactions with the ligand.

Binding affinity: Estimating the strength of the interaction between the ligand and the protein, often expressed as a docking score.

Role of substituents: Understanding how modifications to the isopropyl, methoxy, or other groups affect the binding orientation and affinity.

For instance, a docking study might reveal that the isopropyl group fits snugly into a hydrophobic pocket lined with leucine (B10760876) and valine residues, while the carboxylic acid forms a salt bridge with a positively charged lysine (B10760008) or arginine residue at the entrance of the active site.

Modulation of Molecular Properties for Optimized Performance (Lipophilicity, pKa, Hydrogen Bonding)

Optimizing the performance of a drug candidate involves fine-tuning its molecular properties to achieve a balance between potency, selectivity, and favorable pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME). For derivatives of this compound, key properties to consider are lipophilicity, pKa, and hydrogen bonding potential.

Lipophilicity , often expressed as logP or logD, is a measure of a compound's solubility in lipids versus water. It is a critical parameter that influences a molecule's ability to cross cell membranes and its distribution in the body.

High lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.

Low lipophilicity may result in poor absorption and inability to cross biological barriers.

pKa is the acid dissociation constant, which determines the ionization state of the carboxylic acid group at a given pH. The charge of the molecule affects its solubility, membrane permeability, and interaction with the target protein. The pKa of the carboxylic acid in this compound derivatives can be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic ring. For example, adding an electron-withdrawing halogen would be expected to decrease the pKa, making the carboxylic acid more acidic.

Hydrogen bonding plays a crucial role in molecular recognition and binding affinity. The methoxy group and the carboxylic acid are the primary hydrogen bond acceptors and donors in the parent scaffold. Modifying the scaffold to introduce additional hydrogen bond donors or acceptors can lead to stronger and more specific interactions with the target protein.

The table below illustrates how modifications could theoretically impact these properties.

| Modification | Expected Effect on Lipophilicity (logP) | Expected Effect on pKa | Potential for Hydrogen Bonding |

| Replace Isopropyl with Ethyl | Decrease | Minimal change | No change |

| Add a hydroxyl group | Decrease | Minimal change | Increase (donor and acceptor) |

| Add a 4-nitro group | Increase | Decrease | Increase (acceptor) |

| Convert COOH to an ester | Increase | N/A (pKa of acid removed) | Decrease (donor removed) |

Rational Chemical Design Strategies Employing the this compound Scaffold

The this compound scaffold serves as a versatile starting point for the rational design of new bioactive molecules. Several strategies can be employed to systematically explore the chemical space around this core structure.

One common approach is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid, which are known bioisosteres that can also participate in key binding interactions.

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, to design ligands that fit perfectly into the binding site. If the crystal structure of a target protein in complex with a this compound derivative is available, it can provide a detailed roadmap for designing new analogs with improved interactions. For instance, if a vacant hydrophobic pocket is identified near the methoxy group, a larger alkoxy group could be introduced to fill this space and increase binding affinity.

Fragment-based drug discovery (FBDD) is another powerful strategy where small molecular fragments are screened for weak binding to the target. Once a fragment that binds is identified, it can be "grown" or "linked" with other fragments to create a more potent lead compound. The this compound scaffold itself could be considered a fragment, or smaller fragments corresponding to its constituent parts could be used as starting points.

Diversity-Oriented Synthesis (DOS) and Complexity-to-Diversity (CtD) in Scaffold Exploration

While rational design focuses on optimizing interactions with a known target, Diversity-Oriented Synthesis (DOS) aims to rapidly generate a library of structurally diverse and complex molecules. This approach is particularly useful for screening against new biological targets or for identifying novel chemical probes.

Starting from a common intermediate derived from this compound, a DOS strategy would employ a series of branching reaction pathways to create a wide range of different molecular scaffolds. This could involve transformations of the carboxylic acid into various heterocycles, or reactions that build upon the aromatic ring to create fused ring systems. The goal is to explore a broad swath of chemical space, increasing the probability of discovering a molecule with a desired biological activity.

Complexity-to-Diversity (CtD) is a related strategy that starts with a complex, often natural product-inspired, scaffold and then systematically simplifies or modifies it to generate a library of diverse compounds. While the this compound scaffold is relatively simple, the principle of using a common core to generate diversity through a series of divergent reactions is central to both DOS and CtD approaches. These strategies are invaluable for moving beyond simple analoging and exploring truly novel chemical architectures.

Exploration of Biological Activities and Biochemical Applications of 3 Isopropyl 5 Methoxybenzoic Acid and Its Derivatives

Antimicrobial Spectrum and Mechanism of Action Studies (Bactericidal, Fungicidal)

There is currently no specific scientific literature available that details the antimicrobial spectrum or the bactericidal and fungicidal mechanisms of action for 3-Isopropyl-5-methoxybenzoic acid. While studies exist for various benzoic acid derivatives, a targeted investigation into the antimicrobial properties of this specific compound has not been published.

Anti-inflammatory and Antioxidant Efficacy Investigations

Specific studies investigating the anti-inflammatory and antioxidant efficacy of this compound are not available in the current body of scientific literature. However, research on a structurally similar compound, isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol), has indicated potential antioxidant activity. researchgate.net Theoretical and experimental data showed that isoespintanol is a more effective antioxidant than thymol. researchgate.net This suggests that the structural components of this compound might confer antioxidant properties, though direct experimental evidence is lacking.

| Compound | Antioxidant Assay | Result Compared to Thymol |

| Isoespintanol | BDE, IP, FRAP, DPPH | Twice as effective |

Note: BDE (Bond Dissociation Enthalpy), IP (Ionization Potential), FRAP (Ferric Reducing Antioxidant Power), DPPH (1,1-diphenyl-2-picrylhydrazyl). Data for isoespintanol, a structural analogue.

Cellular Assays for Antiproliferative Activity and Cytotoxicity Profiling

There are no published studies that specifically assess the antiproliferative activity or conduct cytotoxicity profiling of this compound on any cell lines. The antiproliferative effects seen in derivatives of other benzoic acids or related structures cannot be directly attributed to this compound without specific experimental validation. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

Enzymatic Interaction and Inhibition Studies

Currently, there is no available research data on the specific interactions of this compound with any enzymes, nor are there any studies detailing its potential as an enzyme inhibitor.

Receptor Binding Affinity and Functional Agonism/Antagonism (e.g., Serotonin (B10506) Receptors)

Scientific literature lacks specific data regarding the receptor binding affinity of this compound. There are no studies investigating its potential functional agonism or antagonism on any receptors, including serotonin receptors. While some antidepressants have been shown to act as functional antagonists at the 5-HT3 receptor, there is no evidence to link this activity to this compound. nih.govnih.gov

Investigation of Biochemical Pathways and Molecular Targets

Due to the absence of studies on its biological activities, there is no information available regarding the biochemical pathways or specific molecular targets that may be modulated by this compound.

Advanced Materials and Industrial Research Applications of 3 Isopropyl 5 Methoxybenzoic Acid

Role as a Synthetic Intermediate in Fine Chemical Production

In the production of fine chemicals, which are complex, pure substances produced in limited quantities, the selection of starting materials is critical. Substituted benzoic acids are fundamental building blocks due to the reactivity of the carboxylic acid group and the structural foundation provided by the aromatic ring. 3-Isopropyl-5-methoxybenzoic acid serves as a valuable synthetic intermediate, providing a unique substitution pattern that can be incorporated into larger, more complex target molecules.

The carboxylic acid functional group is particularly versatile. It can readily undergo a variety of standard chemical transformations, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides, a common linkage in pharmaceuticals.

Reduction: Conversion to an alcohol (benzyl alcohol derivative) or, under harsher conditions, to a methyl group.

Acyl Halide Formation: Conversion to a more reactive acyl halide, which can then be used in Friedel-Crafts acylation reactions.

While large-scale industrial applications specifically documenting this compound are not widespread, its structural relatives are key components in important products. For instance, the closely related 3-methoxybenzoic acid is used as an intermediate in the synthesis of certain drugs and fragrances. ontosight.ai It has been implicated in the synthesis of impurities related to the asthma drug Zafirlukast, highlighting its role as a building block in complex pharmaceutical-related synthesis. researchgate.net Similarly, other substituted benzoic acids are foundational starting materials for drugs like Gefitinib, an EGFR inhibitor used in cancer therapy. newdrugapprovals.org By extension, this compound offers a distinct scaffold for medicinal chemists and process developers to design novel compounds with specific steric and electronic properties.

Application in the Synthesis of Heterocyclic Scaffolds and Complex Organic Frameworks

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry and materials science. Benzoic acid derivatives are frequently used as precursors for constructing fused heterocyclic systems like benzoxazinones, quinazolinones, and benzodiazepines. The synthesis often involves the cyclization of a benzoic acid derivative with a molecule containing two reactive functional groups.

The structure of this compound makes it a candidate for such syntheses. Although specific examples are not prevalent in the literature, its carboxylic acid group could react with an ortho-substituted amine or alcohol on a different molecule to initiate a ring-closing reaction. More commonly, the benzoic acid itself would be functionalized further (e.g., through nitration followed by reduction to an amine) to create an ortho-substituted derivative that can then be cyclized intramolecularly.

In the realm of complex organic frameworks, particularly Metal-Organic Frameworks (MOFs), carboxylic acids play a central role as "linkers" or "struts." These linkers connect metal ions or clusters to form highly porous, crystalline materials. The geometry and functionality of the linker dictate the topology, pore size, and chemical properties of the resulting MOF. This compound is a monofunctional linker, but it could be used to control crystal growth or functionalize the pores of a framework built from polycarboxylic linkers. Its derivatives, such as a dicarboxylic acid version, would be prime candidates for constructing novel MOFs where the isopropyl and methoxy (B1213986) groups would project into the pores, tailoring their surface chemistry and absorption properties.

Exploration in Polymer Chemistry and Functional Materials

The application of this compound in polymer science is an area of potential exploration rather than established practice. However, its structure contains the necessary functionalities for incorporation into polymers. The carboxylic acid group is a key component in the synthesis of two major classes of polymers:

Polyesters: Through polycondensation with a diol (a molecule with two alcohol groups).

Polyamides: Through polycondensation with a diamine (a molecule with two amine groups).

By using this compound as a comonomer or an end-capper in these polymerization reactions, its specific properties can be imparted to the resulting material. The bulky, hydrophobic isopropyl group and the polar methoxy group would influence the polymer's physical characteristics, such as its solubility, glass transition temperature, thermal stability, and mechanical strength. Incorporation into the backbone of an aromatic polyester (B1180765) or polyamide could enhance its processability or modify its interaction with other materials, making it a potentially useful additive for creating functional polymers with tailored properties.

Catalytic Roles and Applications of this compound Derivatives

While this compound itself is not typically used as a catalyst, its derivatives can be designed to have significant catalytic activity. The field of organocatalysis, in particular, utilizes structured organic molecules to accelerate chemical reactions.

A notable example involves a derivative of a closely related compound, 2-iodo-N-isopropyl-5-methoxybenzamide. This molecule has been studied as a highly reactive and environmentally benign catalyst for the oxidation of alcohols to their corresponding aldehydes and ketones. Research has shown that the electronic nature of the substituents on the benzamide (B126) ring has a profound effect on the catalyst's efficiency. The study demonstrated that an electron-donating group at the 5-position significantly enhances the catalytic activity. The 5-methoxy derivative was found to be the most reactive catalyst in the series, enabling the efficient oxidation of various alcohols at room temperature.

Table 1: Research Findings on the Reactivity of Substituted N-isopropyliodobenzamide Catalysts

| Substituent at 5-position | Relative Reactivity in Alcohol Oxidation |

|---|---|

| -NO₂ | Lowest |

| -CO₂Me | Low |

| -H (unsubstituted) | Moderate |

| -CH₃ | High |

This table illustrates the trend that electron-donating groups increase the catalytic reactivity, with the methoxy group providing the greatest enhancement.

Supramolecular Chemistry and Crystal Engineering with this compound

Supramolecular chemistry focuses on the non-covalent interactions between molecules, while crystal engineering uses this understanding to design solid-state materials with specific structures and properties. This compound is an excellent candidate for crystal engineering studies due to its combination of strong and weak hydrogen bonding groups and sterically influential substituents.

The primary interaction governing the assembly of most carboxylic acids in the solid state is the formation of a robust hydrogen-bonded dimer. In this arrangement, two molecules are held together by two strong O-H···O hydrogen bonds, forming a predictable and stable supramolecular synthon.

Beyond this primary dimer formation, the other substituents guide the longer-range crystal packing. The methoxy group (-OCH₃) is a potential hydrogen bond acceptor, capable of forming weaker C-H···O interactions with the aromatic or isopropyl C-H groups of neighboring molecules. The bulky isopropyl group exerts a significant steric influence, preventing dense packing and directing the relative orientation of the molecules in the crystal lattice. This interplay between strong hydrogen bonding, weaker interactions, and steric hindrance determines the final three-dimensional architecture of the crystal.

Table 2: Potential Supramolecular Interactions in Crystalline this compound

| Functional Group | Type of Interaction | Role in Crystal Packing |

|---|---|---|

| Carboxylic Acid (-COOH) | Strong O-H···O Hydrogen Bond | Forms the primary dimer synthon, the main structural motif. |

| Methoxy Group (-OCH₃) | Weak C-H···O Hydrogen Bond Acceptor | Directs secondary packing and links dimers together. |

| Isopropyl Group (-CH(CH₃)₂) | Steric Repulsion / van der Waals Forces | Controls intermolecular spacing and prevents dense packing. |

By understanding and controlling these interactions, it is theoretically possible to design polymorphs (different crystal structures of the same compound) or co-crystals (crystals containing two or more different molecules) of this compound with desired physical properties.

Patent Landscape and Future Research Directions

Review of Key Patents Involving 3-Isopropyl-5-methoxybenzoic Acid and Related Structures

A comprehensive review of the patent landscape reveals a notable scarcity of patents that specifically claim this compound as a primary invention. The existing patent literature primarily focuses on broader families of benzoic acid derivatives or isomers of this specific compound. For instance, patents such as CN106946685A, which details a preparation method for 2-methyl-3-methoxybenzoic acid, highlight the industrial interest in substituted methoxybenzoic acids, albeit for different isomeric forms. google.com

The patent literature for related compounds, such as 3-methoxybenzoic acid, is more extensive. These patents often describe synthetic methodologies or applications in various fields. For example, processes for producing toluene (B28343) derivatives and the synthesis of other substituted benzoic acids are documented, which could potentially be adapted for the synthesis of this compound.

Furthermore, patents for more complex molecules that may incorporate a 3-isopropyl-5-methoxyphenyl moiety as a structural component exist. An example is the process for the large-scale production of 1-isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]- google.comnih.govgoogle.comoxadiazol-2-yl}-1H-indazole oxalate, a selective 5-HT receptor ligand. google.com While not directly focused on the title compound, these patents underscore the utility of isopropyl and methoxy-substituted benzene (B151609) rings in the design of biologically active molecules.

The limited number of patents directly mentioning this compound suggests that its specific synthesis and application may not yet be widely explored or commercially exploited, presenting a potential area for novel intellectual property.

Identification of Current Research Gaps and Challenges

The most significant research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and potential applications. While general methods for the synthesis of substituted benzoic acids are well-established, specific optimization for this compound, including yield and purity, remains an open question.

Challenges in the synthesis may arise from the need for regioselective introduction of the isopropyl and methoxy (B1213986) groups onto the benzoic acid backbone. The interplay of directing effects of the carboxyl, isopropyl, and methoxy groups would need to be carefully considered to achieve the desired 3,5-substitution pattern efficiently.

Furthermore, there is a dearth of information on the biological activities of this compound. While related compounds like 3-methoxybenzoic acid have been investigated for various properties, the specific contribution of the isopropyl group at the 3-position in conjunction with the methoxy group at the 5-position is largely unknown. This lack of data represents a significant hurdle to its potential development in areas such as medicinal chemistry or materials science.

Emerging Trends and Potential Avenues for Future Investigation

Given the structural motifs present in this compound, several emerging trends in chemical research could provide fertile ground for future investigation.

Medicinal Chemistry: The combination of lipophilic (isopropyl) and hydrogen bond accepting (methoxy) groups on an aromatic scaffold is a common feature in many biologically active molecules. Future research could explore the potential of this compound as a scaffold for the development of novel therapeutic agents. For example, derivatives of benzimidazolone containing isopropyl and methoxy-substituted aromatic rings have shown antimicrobial activity. nih.gov Investigating the antimicrobial, anti-inflammatory, or anticancer properties of derivatives of this compound would be a logical starting point. The influence of the isopropyl group on the acidity and lipophilicity of the benzoic acid could be a key factor in its biological profile. byjus.com

Agrochemicals: Substituted benzoic acids are known to have applications in the agrochemical industry as herbicides or plant growth regulators. The specific substitution pattern of this compound could impart novel biological activities in this domain.

Materials Science: Benzoic acid derivatives can be utilized as building blocks for liquid crystals, polymers, and other advanced materials. The unique steric and electronic properties conferred by the isopropyl and methoxy groups could lead to the development of materials with interesting photophysical or self-assembly properties.

Collaborative Research Opportunities and Interdisciplinary Approaches

The nascent stage of research into this compound presents numerous opportunities for collaborative and interdisciplinary efforts.

Academia-Industry Collaboration: Academic research groups could focus on the fundamental synthesis and characterization of the compound and its simple derivatives. This foundational work could then be leveraged by industrial partners for high-throughput screening in various biological assays, accelerating the discovery of potential applications.

Computational and Experimental Chemistry: A synergistic approach combining computational modeling and experimental work could be highly effective. Quantum chemical calculations could predict the reactivity, spectral properties, and potential biological interactions of this compound, guiding experimental efforts. For example, understanding the acid dissociation constant (pKa) and lipophilicity (logP) through both calculation and measurement is crucial for predicting its behavior in biological systems.

Chemistry and Biology Interface: Collaboration between synthetic chemists and biologists is essential to explore the therapeutic potential of this compound. Chemists can design and synthesize a library of derivatives, which can then be evaluated by biologists for their effects on specific cellular targets or disease models.

Q & A

Basic Question: What are the recommended synthetic routes for 3-isopropyl-5-methoxybenzoic acid, and how can purity be optimized?

Methodological Answer:

A common approach involves Friedel-Crafts alkylation of 5-methoxybenzoic acid derivatives followed by hydrolysis. For example:

Ester Protection: Protect the carboxylic acid group by converting it to a methyl ester using methanol and H₂SO₄ to avoid side reactions during alkylation.

Isopropyl Group Introduction: Use isopropyl chloride or bromide with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor regioselectivity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) .

Ester Hydrolysis: Reflux with aqueous NaOH to regenerate the carboxylic acid.

Purity Optimization:

- Purify intermediates via recrystallization (ethanol/water mixture) or column chromatography (silica gel, gradient elution).

- Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity as the target .

Advanced Question: How can regioselectivity challenges in cross-coupling reactions of this compound derivatives be addressed?

Methodological Answer:

Regioselectivity in reactions like Suzuki or Heck couplings often depends on steric and electronic effects. For example:

- Heck Cross-Coupling: Use Pd(OAc)₂ with a bulky ligand (e.g., P(t-Bu)₃) to direct coupling to the less hindered position. Evidence from analogous bromo-iodobenzoic acids shows >90% selectivity when reacting with styrenes under controlled temperatures (60–80°C) .

- Computational Modeling: Employ DFT calculations to predict electron density maps and identify reactive sites. This approach was validated in studies on trifluoromethyl-substituted benzoic acids .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxy (δ 3.8–3.9 ppm) and isopropyl (δ 1.2–1.4 ppm) groups. Splitting patterns confirm substitution positions.

- ¹³C NMR: Carboxylic acid carbon appears at δ 170–175 ppm .

- Mass Spectrometry (HRMS): Use ESI-MS in negative ion mode to observe [M-H]⁻ peaks. Match experimental m/z with theoretical values (e.g., C₁₁H₁₄O₃: 218.0943).

- X-ray Crystallography: For structural confirmation, grow crystals in ethanol/dichloromethane. Data from NIST’s benzoic acid derivatives show orthorhombic systems with P2₁2₁2₁ symmetry .

Advanced Question: How do steric and electronic effects influence the biological activity of this compound analogs?

Methodological Answer:

- Steric Effects: The isopropyl group may hinder binding to enzymes like cyclooxygenase (COX). Compare IC₅₀ values of analogs with methyl vs. isopropyl substituents using in vitro COX inhibition assays .

- Electronic Effects: Electron-donating methoxy groups enhance resonance stabilization in intermediates. UV-Vis spectroscopy (λmax ~270 nm) can track electronic transitions in enzyme-substrate complexes .

- SAR Studies: Synthesize derivatives (e.g., 3-cyclopropyl-5-methoxy) and test antimicrobial activity via broth microdilution. Structural analogs from marine fungi show MIC values <10 µg/mL against Gram-positive bacteria .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Methodological Answer: